N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-9-4-5-10(7-11(9)17)18-14(21)12-8-23-16(19-12)20-15(22)13-3-2-6-24-13/h2-8H,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRGJXJYKFHIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled with the oxazole ring using coupling reagents such as EDCI or DCC.
Attachment of the fluoromethylphenyl group: This can be done through nucleophilic substitution reactions, where a fluoromethylphenyl halide reacts with the oxazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. For instance, compounds similar to N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . This suggests potential applications in treating infections resistant to conventional antibiotics.
- Anti-inflammatory Properties
- Cancer Research
Case Studies
Synthetic Applications
This compound can serve as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and thiophene groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Variations
Core Heterocycle Modifications
- Oxazole vs. Thiazole Derivatives: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Replaces the oxazole core with a thiazole ring. The trifluoromethyl and methoxy groups on the phenyl ring increase steric bulk and electron-withdrawing effects compared to the target compound’s fluoro-methyl substitution. This derivative showed 42% purity in synthesis, suggesting challenges in manufacturability . Vamifeport (VIT-2763) (): Retains the oxazole-carboxamide core but substitutes the thiophene amide with a benzimidazole-ethylamino group and a 3-fluoropyridylmethyl side chain. This structure enhances ferroportin inhibition, with preclinical data showing potency comparable to hepcidin in reducing iron efflux .
Aromatic Substituent Variations
- N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide (): Substitutes the 3-fluoro-4-methylphenyl group with a 4-methylbenzothiazole ring.
- Act-389949 (): Features a difluoroethyl-oxazole and triazole substituent, increasing molecular complexity and likely improving neutrophil FPR2 receptor selectivity. The bulkier substituents may reduce bioavailability compared to the target compound’s simpler structure .
Functional Group Additions
- 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (Compound 11, ): Incorporates cyano and chloro-phenyl groups, enhancing electrophilicity and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Electron Effects: The target compound’s 3-fluoro group provides moderate electron withdrawal, whereas trifluoromethyl () and cyano () groups in analogs exhibit stronger effects, altering reactivity and binding.
- Lipophilicity : The 4-methyl group on the phenyl ring enhances lipophilicity compared to methoxy () or morpholinylethyl () substituents, favoring membrane penetration.
Mechanistic Insights from Analogues
- Ferroportin Inhibition: Vamifeport’s benzimidazole-ethylamino side chain mimics hepcidin’s interaction with ferroportin, suggesting that the target compound’s thiophene-amido group may engage similar hydrophobic pockets .
- Antimicrobial Activity : Nitrothiophene-carboxamides () target bacterial membranes via nitro group redox cycling, a mechanism less likely in the target compound due to the absence of nitro substituents .
- Receptor Selectivity : Act-389949’s triazole moiety enhances FPR2 receptor binding via hydrogen bonding, whereas the target compound’s simpler structure may favor broader target interactions .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H21FN2O
- Molecular Weight : 348.4 g/mol
This structure features a fluorinated aromatic ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes the IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.48 | |
| Prodigiosin | MCF-7 | 1.93 | |
| Doxorubicin | MCF-7 | 1.54 |
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that it triggers cell cycle arrest at the G1 phase and increases caspase 3/7 activity, indicating an apoptotic pathway activation . Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer progression .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. In a study on oxadiazole derivatives, several compounds demonstrated significant antibacterial and antifungal activities:
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| 4a | Escherichia coli | Significant | |
| 4b | Pseudomonas aeruginosa | Significant | |
| 4i | Candida albicans | Significant |
These findings suggest that modifications to the oxazole structure can lead to enhanced antimicrobial properties.
Case Study 1: Anticancer Mechanism Exploration
A detailed study involving the compound showed that it not only inhibited cell proliferation but also activated apoptotic pathways through the upregulation of p53 expression levels . This aligns with observations from similar studies on related compounds where structural features significantly influenced biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has indicated that the presence of electron-withdrawing groups (like fluorine) at specific positions on the aromatic ring enhances biological activity. The introduction of thiophene moieties has also been linked to improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic pathways for N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of thiophene-2-carboxylic acid derivatives to oxazole precursors. For example:
Amide bond formation : React thiophene-2-carbonyl chloride with an oxazole-4-carboxamide intermediate under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the thiophene-amido-oxazole core .
Substitution reactions : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Optimize purity using column chromatography or recrystallization in ethanol/water mixtures .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and validate stereochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination) .
- Cellular cytotoxicity : Evaluate in cancer cell lines (e.g., MTT assay) with positive controls like doxorubicin .
- Solubility and stability : Use HPLC to monitor degradation in simulated physiological conditions (pH 7.4 buffer, 37°C) .
Advanced Research Questions
Q. How does the electronic environment of the 3-fluoro-4-methylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the aryl ring for electrophilic substitution but may hinder oxidative addition in palladium catalysis. To address this:
- Perform DFT calculations to map electron density and predict reactive sites .
- Screen ligands (e.g., XPhos, SPhos) to improve catalytic efficiency in Suzuki-Miyaura couplings .
- Compare yields with non-fluorinated analogs to isolate electronic effects .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies between solution and solid-state structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystallographic data to identify packing forces distorting bond angles .
- 2D NMR (COSY, NOESY) : Confirm through-space correlations and rule out tautomerism .
Q. What strategies optimize the compound’s synthetic yield in multi-step protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent polarity, and catalyst loading. For example, THF/water mixtures (4:1) at 60°C improved yields in analogous oxazole syntheses by 25% .
- In-situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .
- Scale-up considerations : Replace chromatography with antisolvent crystallization (e.g., adding hexane to DCM) for cost-effective purification .
Key Research Challenges
- Stereochemical control : The oxazole-thiophene linkage may adopt multiple conformations; use chiral HPLC to isolate enantiomers .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
